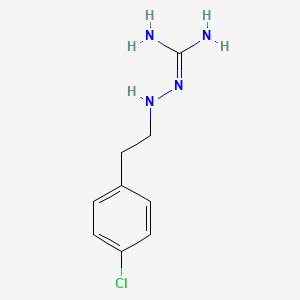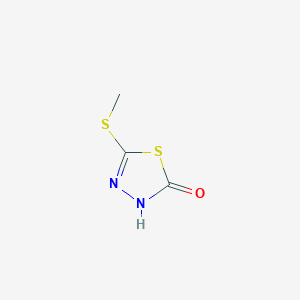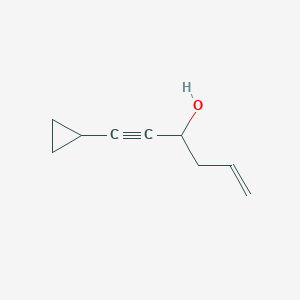
1,2-Propanediol, 3-(hexadecyloxy)-, diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Propanediol, 3-(hexadecyloxy)-, diacetate is a chemical compound with the molecular formula C23H44O5. It is also known by other names such as 1-O-Hexadecyl-2-O,3-O-diacetylglycerol and Diacetic acid 1-[(hexadecyloxy)methyl]ethylene ester . This compound is characterized by its unique structure, which includes a propanediol backbone with hexadecyloxy and diacetate groups attached.
Méthodes De Préparation
The synthesis of 1,2-Propanediol, 3-(hexadecyloxy)-, diacetate typically involves the esterification of 1,2-propanediol with acetic anhydride in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of a solvent such as dichloromethane . Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1,2-Propanediol, 3-(hexadecyloxy)-, diacetate can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to yield 1,2-propanediol and acetic acid.
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Substitution: The acetate groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include water for hydrolysis, oxidizing agents such as potassium permanganate for oxidation, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,2-Propanediol, 3-(hexadecyloxy)-, diacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: The compound can be used in studies involving lipid metabolism and membrane biology.
Industry: It is used in the formulation of cosmetics and personal care products.
Mécanisme D'action
The mechanism of action of 1,2-Propanediol, 3-(hexadecyloxy)-, diacetate involves its interaction with biological membranes. The hexadecyloxy group allows the compound to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and transport mechanisms .
Comparaison Avec Des Composés Similaires
1,2-Propanediol, 3-(hexadecyloxy)-, diacetate can be compared with similar compounds such as:
1,2-Propanediol, 3-(octadecyloxy)-, diacetate: Similar structure but with an octadecyloxy group instead of hexadecyloxy.
1,2-Propanediol diacetate: Lacks the hexadecyloxy group, making it less hydrophobic.
1,2-Propanediol, 3-(dodecyloxy)-, diacetate: Contains a shorter dodecyloxy chain.
The uniqueness of this compound lies in its specific hydrophobic and hydrophilic balance, which makes it particularly useful in applications requiring amphiphilic properties.
Propriétés
Numéro CAS |
21994-82-1 |
|---|---|
Formule moléculaire |
C23H44O5 |
Poids moléculaire |
400.6 g/mol |
Nom IUPAC |
(2-acetyloxy-3-hexadecoxypropyl) acetate |
InChI |
InChI=1S/C23H44O5/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-26-19-23(28-22(3)25)20-27-21(2)24/h23H,4-20H2,1-3H3 |
Clé InChI |
RNBQLCHIPDBXCF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCOCC(COC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


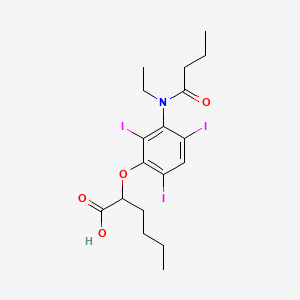
![N'-{(E)-[1-(3-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-phenylacetohydrazide](/img/structure/B13820349.png)
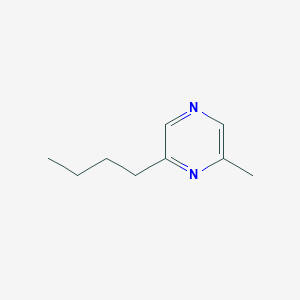
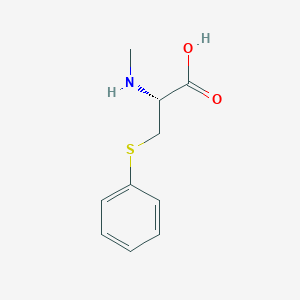
![4-tert-butyl-N-{[2-(4-nitrophenyl)-1,3-dioxo-1,2,3,3a,7,7a-hexahydro-4H-4,7-epoxyisoindol-4-yl]methyl}benzamide](/img/structure/B13820366.png)


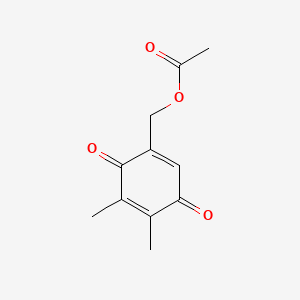
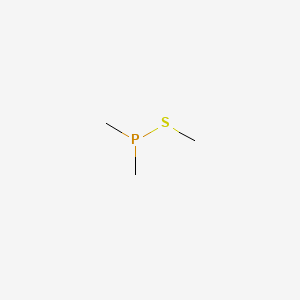

![9-benzyl-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole](/img/structure/B13820395.png)
